Oct-6-en-4-one

Description

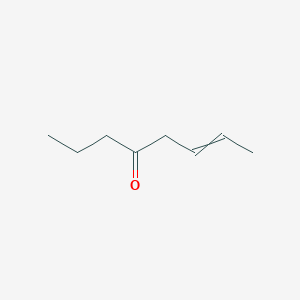

Oct-6-en-4-one (IUPAC name: This compound) is an aliphatic unsaturated ketone with the molecular formula C₈H₁₄O. Its structure consists of an 8-carbon chain featuring a ketone group at position 4 and a double bond between carbons 6 and 7 (Figure 1). This compound is of interest in organic synthesis due to its dual functional groups, which enable participation in reactions such as Michael additions, hydrogenation, and oxidation .

Properties

CAS No. |

185678-49-3 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

oct-6-en-4-one |

InChI |

InChI=1S/C8H14O/c1-3-5-7-8(9)6-4-2/h3,5H,4,6-7H2,1-2H3 |

InChI Key |

SPZVKYOVPXXVMX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)CC=CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Oct-6-en-4-one can be synthesized through several methods. One common approach involves the [4+3] cycloaddition reaction. For example, the synthesis of 2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one involves the reaction of 2-chloropentan-3-one with furan in the presence of triethylamine and water . Another method involves the use of sulfuryl chloride and carbon tetrachloride to chlorinate pentan-3-one, followed by cycloaddition with furan .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cycloaddition reactions using readily available starting materials and common reagents. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oct-6-en-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Oct-6-en-4-one has several applications in scientific research:

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including the synthesis of bioactive molecules.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Oct-6-en-4-one involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the double bond and the ketone group, which can participate in nucleophilic addition and other reactions. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or synthetic processes .

Comparison with Similar Compounds

Key Properties:

- Molecular weight : 126.20 g/mol

- Boiling point: ~175–180°C (estimated based on analogous enones)

The compound’s spectroscopic profile includes a strong IR absorption at 1715–1740 cm⁻¹ (C=O stretch) and characteristic NMR signals: δ 2.4–2.6 ppm (ketone-adjacent CH₂) and δ 5.3–5.6 ppm (alkene protons) .

Comparison with Structurally Similar Compounds

Two structurally analogous compounds are selected for comparison: Oct-1-en-4-one and 6-Octen-3-one (Table 1). These share the same carbon chain length and functional groups but differ in the positions of the ketone and double bond.

Table 1: Comparative Properties of Oct-6-en-4-one and Analogues

| Property | This compound | Oct-1-en-4-one | 6-Octen-3-one |

|---|---|---|---|

| IUPAC name | This compound | oct-1-en-4-one | 6-octen-3-one |

| Structure | CH₂CH₂CH₂COCH₂CH=CH₂ | CH₂=CHCH₂COCH₂CH₂CH₂CH₃ | CH₂CH₂CH₂CH₂COCH=CHCH₃ |

| Molecular weight | 126.20 g/mol | 126.20 g/mol | 126.20 g/mol |

| Boiling point | 175–180°C | 165–170°C | 185–190°C |

| Solubility in water | 1.2 g/L | 0.8 g/L | 0.5 g/L |

| IR C=O stretch | 1720 cm⁻¹ | 1735 cm⁻¹ | 1710 cm⁻¹ |

| NMR δ (ketone) | 2.45 ppm | 2.50 ppm | 2.60 ppm |

Structural and Functional Insights:

Positional Effects on Reactivity :

- Oct-1-en-4-one (double bond at C1–C2) exhibits greater conjugation between the alkene and ketone, leading to a higher IR C=O absorption frequency (1735 cm⁻¹ vs. 1720 cm⁻¹ in this compound) . This conjugation enhances its electrophilicity in nucleophilic additions.

- 6-Octen-3-one (ketone at C3) shows reduced solubility due to the central position of the carbonyl group, which disrupts polarity distribution .

Thermodynamic Stability :

Computational studies suggest that This compound is less thermodynamically stable than its isomer Oct-1-en-4-one due to steric strain between the terminal alkene and ketone groups .

Spectroscopic Differentiation

Industrial Relevance

- Fragrance Industry : this compound’s mild, citrus-like odor makes it a candidate for flavor additives, though it is less volatile than 6-Octen-3-one, which is used in perfumery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.